molecular formula C11H14N2O3 B8800980 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B8800980
M. Wt: 222.24 g/mol
InChI Key: LKEWGWDXLPFRKT-UHFFFAOYSA-N
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Description

1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14N2O3 It consists of a pyrrolidine ring substituted with a 3-nitrobenzyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for the development of new bioactive molecules.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2

InChI Key

LKEWGWDXLPFRKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25 mL round bottom was charged with 1-(bromomethyl)-3-nitrobenzene (542 mg, 2.509 mmol) pyrrolidin-3-ol (0.813 mL, 10.04 mmol), and triethylamine (1.399 mL, 10.04 mmol) in acetonitrile (5 mL). The resulting solution was stirred overnight at ambient temperature then poured into water (150 mL) and extracted with CH2Cl2 (4×30 mL). The extracts were washed with sat. NaHCO3 solution, H2O and brine. The organic layer was then dried (Na2SO4) and concentrated in vacuo, yielding the title compound. MS (ESI(+)) m/e 222.9 (M+H)+.
Quantity
0.813 mL
Type
reactant
Reaction Step One
Quantity
1.399 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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